
(E)-Bis(2,4-dimethylpentan-2-yl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Bis(2,4-dimethylpentan-2-yl)diazene is an organic compound belonging to the class of diazenes Diazenes are characterized by the presence of a nitrogen-nitrogen double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Bis(2,4-dimethylpentan-2-yl)diazene typically involves the reaction of 2,4-dimethylpentan-2-ylamine with a suitable diazotizing agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Common diazotizing agents include sodium nitrite in the presence of an acid, such as hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is essential to maintain the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Bis(2,4-dimethylpentan-2-yl)diazene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the diazene to the corresponding amine.
Substitution: The nitrogen-nitrogen double bond can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted diazene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-Bis(2,4-dimethylpentan-2-yl)diazene involves its interaction with molecular targets through the nitrogen-nitrogen double bond. This interaction can lead to the formation of reactive intermediates that participate in various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: A well-known diazene with a similar nitrogen-nitrogen double bond.
Diphenyldiazene: Another diazene compound with different substituents on the nitrogen atoms.
Uniqueness
(E)-Bis(2,4-dimethylpentan-2-yl)diazene is unique due to its specific substituents, which impart distinct chemical and physical properties
Propiedades
Número CAS |
52406-55-0 |
|---|---|
Fórmula molecular |
C14H30N2 |
Peso molecular |
226.40 g/mol |
Nombre IUPAC |
bis(2,4-dimethylpentan-2-yl)diazene |
InChI |
InChI=1S/C14H30N2/c1-11(2)9-13(5,6)15-16-14(7,8)10-12(3)4/h11-12H,9-10H2,1-8H3 |
Clave InChI |
XRUJEOCEPGTJNX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)(C)N=NC(C)(C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanenitrile](/img/structure/B14656221.png)
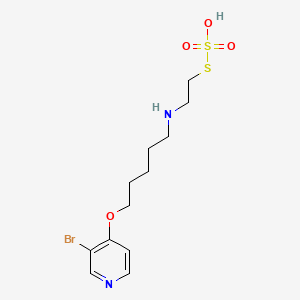
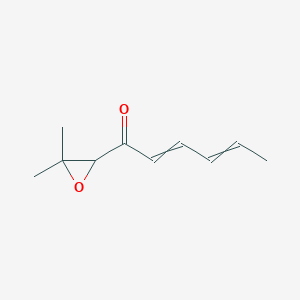
![2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane](/img/structure/B14656232.png)
![1a,3,8,8a-tetrahydrocyclopropa[b]carbazol-2(1H)-one](/img/structure/B14656242.png)
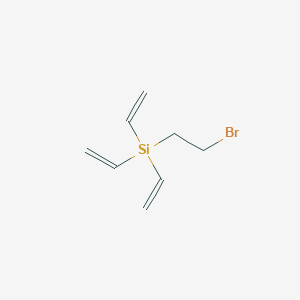
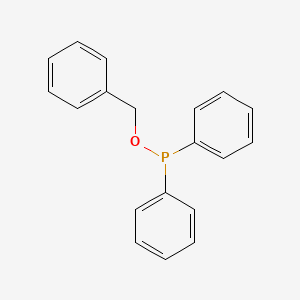
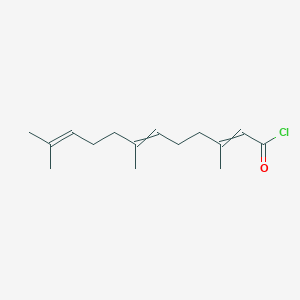
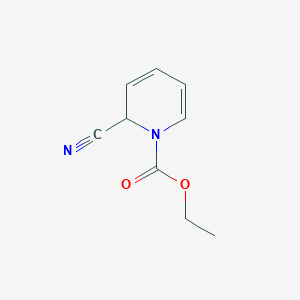
![1-[(1-Phenylethyl)amino]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol](/img/structure/B14656264.png)
![2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl 2-methylprop-2-enoate](/img/structure/B14656277.png)
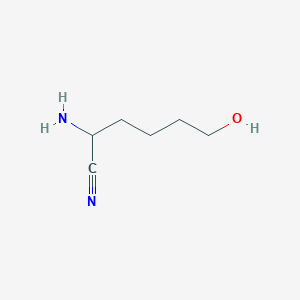
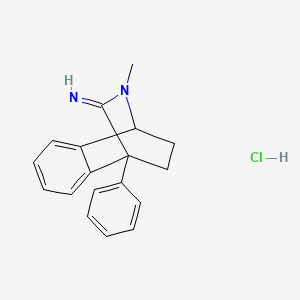
![6-[4,6-Bis(dimethylamino)-1,3,5-triazin-2(1H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14656299.png)
